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Compound of Interest

Compound Name: 1-Benzofuran-2,3-dicarboxylic acid

Cat. No.: B095111

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectral analysis of 1-benzofuran-2,3-dicarboxylic acid
and related heterocyclic dicarboxylic acids. Due to the limited availability of direct experimental
data for 1-benzofuran-2,3-dicarboxylic acid, this guide presents expected spectral
characteristics inferred from its monocarboxylic acid analogues, 1-benzofuran-2-carboxylic acid
and 1-benzofuran-3-carboxylic acid, alongside experimental data for furan-2,3-dicarboxylic
acid, thiophene-2,3-dicarboxylic acid, and pyrrole-2,3-dicarboxylic acid. This comparative
approach allows for a deeper understanding of the structural and electronic properties of these
compounds, which is crucial for their application in research and drug development.

Comparative Spectral Data

The following tables summarize the key spectral data for 1-benzofuran-2,3-dicarboxylic acid
(expected) and its comparators.

Table 1: *"H NMR Spectral Data (Expected and
Experimental)
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Chemical Shift (6, ppm)

Compound Solvent o
and Multiplicity
1-Benzofuran-2,3-dicarboxylic ~7.5-8.0 (m, 4H, Ar-H), ~13.0
) DMSO-de
acid (Expected) (br s, 2H, COOH)
Furan-2,3-dicarboxylic acid DMSO-ds 6.87 (d, 1H), 7.90 (d, 1H)[1]
Thiophene-2,3-dicarboxylic N No specific shifts available in
) Not Specified
acid search results.
] ] ) N No specific shifts available in
Pyrrole-2,3-dicarboxylic acid Not Specified

search results.

Table 2: *C NMR Spectral Data (Expected and

Experimental)
Compound Solvent Chemical Shift (6, ppm)
1-Benzofuran-2,3-dicarboxylic ~115-160 (Ar-C and C=C),
_ DMSO-de
acid (Expected) ~165-170 (C=0)
111.5,113.4, 122.6, 123.5,
1-Benzofuran-2-carboxylic acid  MeOD 127.1, 127.3, 146.0, 155.7,
161.0
) ) N No specific shifts available in
1-Benzofuran-3-carboxylic acid  Not Specified
search results.
) ) ) N No specific shifts available in
Furan-2,3-dicarboxylic acid Not Specified
search results.
Thiophene-2,3-dicarboxylic N No specific shifts available in
) Not Specified
acid search results.
] ) ) N No specific shifts available in
Pyrrole-2,3-dicarboxylic acid Not Specified

search results.

Table 3: IR Spectral Data (Expected and Experimental)
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Compound Key Absorptions (cm™?)

~3300-2500 (O-H stretch, broad), ~1700 (C=0

1-Benzofuran-2,3-dicarboxylic acid (Expected)
stretch), ~1600 (C=C stretch)

Data not specifically available in search results
1-Benzofuran-2-carboxylic acid for the acid, but the ethyl ester shows a C=0

stretch.

C=0 stretching bands observed to shift upon
interaction with PVC, with ortho-substituted

Furan-2,3-dicarboxylic acid esters ) o )
esters showing a significant shift of 18-21 cm1.

[2]

Thiophene-2-carboxylic acid No specific data available in search results.

C=0 stretch around 1673-1684 cm~—1, N-H/O-H

Pyrrole-2,3-diones (related structure)
stretch around 3154-3291 cm~1.[3]

Table 4: Mass Spectrometry Data (Expected and

Experimental)
Compound lonization Mode [M-H]~ or [M+H]* (m/z)
1-Benzofuran-2,3-dicarboxylic
_ ESI- 205
acid (Expected)
1-Benzofuran-2-carboxylic acid  ESI-MS 161
1-Benzofuran-3-carboxylic acid  GC-MS 162 (M*), 145, 89[4]
Furan-2-carboxylic acid ESI+ 113.2 (M+H)*
Thiophene-2,3-dicarboxylic N Molecular Weight: 172.16
_ Not Specified
acid g/mol [5]

m/z values of 240.0, 166.0,
Pyrrole-2-carboxylic acid GC-MS 241.0, 108.0 reported in one
dataset.[6]

Experimental Protocols
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Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the dicarboxylic acid in a suitable
deuterated solvent (e.g., DMSO-ds, MeOD). The choice of solvent is critical to ensure
solubility and minimize interference with the analyte signals.

 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is
recommended for detailed spectral analysis.

e 1H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. The
acidic protons of the carboxylic acid groups are expected to appear as a broad singlet at a
downfield chemical shift (typically >10 ppm).

e 13C NMR Acquisition: Obtain the carbon-13 NMR spectrum. The carbonyl carbons of the
dicarboxylic acids are expected to resonate in the range of 160-180 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: For solid samples, the KBr pellet method or the Attenuated Total
Reflectance (ATR) technique is commonly used.

o KBr Pellet: Mix a small amount of the finely ground sample (1-2 mg) with approximately
100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a
hydraulic press.

o ATR: Place a small amount of the solid sample directly onto the ATR crystal.

¢ Instrumentation: A standard FT-IR spectrometer is used to record the spectrum, typically in
the range of 4000-400 cm™1.

o Data Analysis: Identify characteristic absorption bands for functional groups such as the
broad O-H stretch of the carboxylic acid, the C=0 stretch, and the aromatic C=C stretches.

Mass Spectrometry (MS)
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Sample Preparation: For Electrospray lonization (ESI), dissolve the sample in a suitable
solvent such as methanol or acetonitrile. For Gas Chromatography-Mass Spectrometry (GC-
MS), derivatization to a more volatile ester form may be necessary.[7][8]

Instrumentation:

o ESI-MS: A mass spectrometer equipped with an ESI source is used for direct infusion or
LC-MS analysis. This technique is suitable for polar and thermally labile molecules.

o GC-MS: A gas chromatograph coupled to a mass spectrometer is used for the analysis of
volatile or derivatized compounds.

Data Analysis: Determine the molecular weight from the molecular ion peak ([M+H]* or [M-
H]~). Analyze the fragmentation pattern to gain structural information.

UV-Vis Spectroscopy

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an
absorbance reading within the linear range of the instrument (typically 0.1-1.0).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption
spectrum, typically from 200 to 400 nm for aromatic compounds.[9]

Data Analysis: Identify the wavelength of maximum absorbance (Amax), which corresponds
to electronic transitions within the molecule. The presence of the benzofuran ring system is
expected to result in characteristic absorption bands in the UV region.

Visualizations
General Workflow for Spectral Characterization
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General Workflow for Spectral Characterization
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Key Functional Groups and Expected Spectral Regions

1-Benzofuran-2,3-dicarboxylic acid

Aromatic protons

Carboxylic Acid

O-H proton C=0 carbon TI-TT* transitions T-Tt* transitions

H NMR: IR: IR: B3C NMR: H NMR: UV-Vis:
~13.0 ppm (br s) ~3300-2500 cm~* (broad) ~1700 cm~—t ~165-170 ppm ~7.5-8.0 ppm ~250-300 nm
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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